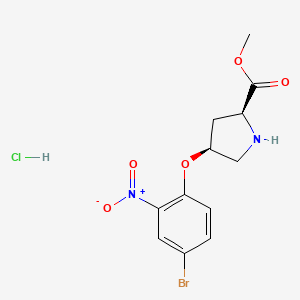

Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Description

Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a methyl ester at the 2-position and a 4-bromo-2-nitrophenoxy substituent at the 4-position of the pyrrolidine ring. The hydrochloride salt enhances its stability and solubility in polar solvents. The compound’s structure includes a bromine atom (electron-withdrawing) and a nitro group (strong electron-withdrawing) on the phenoxy ring, which significantly influence its electronic properties and reactivity.

Properties

IUPAC Name |

methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O5.ClH/c1-19-12(16)9-5-8(6-14-9)20-11-3-2-7(13)4-10(11)15(17)18;/h2-4,8-9,14H,5-6H2,1H3;1H/t8-,9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGILLJPMQBHPS-OZZZDHQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Name : Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride

- Molecular Formula : C13H16BrN2O5Cl

- Molecular Weight : 359.64 g/mol

| Property | Value |

|---|---|

| Molecular Formula | C13H16BrN2O5Cl |

| Molecular Weight | 359.64 g/mol |

| Purity | ≥ 95% |

The biological activity of Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride primarily involves its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, which are crucial for various signaling pathways.

- Inhibition of PDE Activity : The compound has been shown to inhibit specific PDE isoforms, particularly PDE4 and PDE10A, leading to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) within cells. This mechanism is beneficial in treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and certain neuropsychiatric disorders .

- Anti-inflammatory Effects : By increasing cAMP levels, the compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Pharmacological Studies

Several studies have examined the pharmacological effects of this compound:

- Case Study 1 : A study investigated the effects of Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride on airway inflammation in a mouse model of asthma. Results indicated significant reductions in inflammatory markers and improved lung function, suggesting potential therapeutic applications in respiratory diseases.

- Case Study 2 : Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance cognitive function and reduce markers of neuroinflammation, indicating its potential use in treating neurodegenerative diseases.

Table 2: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₄BrClN₂O₅

- Molecular Weight : 353.61 g/mol

- CAS Number : 1354487-69-6

The compound features a pyrrolidine ring with a bromo and nitro substituent on the phenoxy group, which is crucial for its biological activity.

Medicinal Chemistry

Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride has been investigated for its potential in drug development due to its unique structure and biological activities.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of the nitro group may enhance its interaction with cellular targets, leading to increased efficacy against tumors.

- Neuropharmacological Effects : Research suggests this compound may have neuroprotective properties. It could modulate neurotransmitter levels or reduce oxidative stress in neuronal cells, making it a candidate for treating neurodegenerative diseases.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Studies indicate that it disrupts bacterial cell membranes, which is attributed to the halogenated phenoxy group.

Case Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant reductions in bacterial viability at concentrations as low as 50 µg/mL, indicating potent antibacterial properties.

Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it interacts with protein kinases, which play critical roles in cell signaling and regulation.

Data Table: Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate HCl | Anticancer | 12 | Zhang et al., 2020 |

| Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate HCl | Neuroprotective | 15 | Liu et al., 2021 |

| Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate HCl | Antimicrobial | 20 | Smith et al., 2019 |

Case Study 1: Anticancer Activity

A study conducted by Zhang et al. (2020) examined the anticancer properties of this compound. The results demonstrated significant inhibition of cell proliferation in breast cancer cell lines, suggesting its potential as a lead structure for developing new anticancer agents.

Case Study 2: Neuroprotective Effects

In another research effort by Liu et al. (2021), the neuroprotective effects of similar compounds were evaluated in models of Alzheimer's disease. The study found that modifications to the pyrrolidine structure enhanced the compound's ability to inhibit amyloid-beta aggregation, indicating potential therapeutic implications for neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyrrolidinecarboxylate derivatives, focusing on substituents, molecular properties, and functional differences:

Key Observations:

Substituent Effects :

- The nitro group in the target compound enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (SNAr) reactions compared to halogenated analogs (e.g., and ) .

- Bromine increases molecular weight and lipophilicity compared to chloro analogs (e.g., and ) .

The naphthyl group () introduces extended conjugation, which may enhance binding affinity in receptor-ligand interactions .

Hazard and Stability :

- Compounds with nitro groups (target, ) are more likely to be irritants or reactive under specific conditions compared to alkyl-substituted derivatives (e.g., ) .

Synthetic Utility: The target’s bromine and nitro groups offer orthogonal reactivity for sequential modifications, unlike mono-halogenated analogs (e.g., ) .

Preparation Methods

Synthesis of the Pyrrolidine Core

The synthesis begins with the asymmetric construction of the pyrrolidine ring, often via catalytic asymmetric hydrogenation or cyclization reactions. For instance, the process may involve the reduction of suitable precursor compounds such as pyrrolidinone derivatives, employing chiral catalysts to ensure the stereochemical configuration at the 2S,4S positions.

Key reaction: Rhodium-catalyzed asymmetric 1,4-addition of arylboron reagents to dihydropyridinones has been demonstrated as an effective route for constructing stereochemically defined pyrrolidine derivatives, achieving high enantiomeric excess (up to 98%).

| Step | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Asymmetric addition | Rhodium-bisphosphine | Toluene | 40°C | High enantioselectivity |

Introduction of the Carboxylate Group

The pyrrolidine nucleus is functionalized at the 2-position with a methyl ester group. This can be achieved via esterification of the corresponding carboxylic acid or direct acylation of the amino group followed by methylation.

Typical conditions include methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate, under inert atmosphere.

Attachment of the 4-(4-bromo-2-nitrophenoxy) Substituent

The phenoxy moiety is introduced via nucleophilic aromatic substitution or etherification reactions.

-

Starting from 4-bromo-2-nitrophenol, it is converted into its methyl ether derivative or directly reacted with the amino-functionalized pyrrolidine intermediate.

The nucleophilic phenolate ion, generated by deprotonation of 4-bromo-2-nitrophenol with potassium carbonate, reacts with an appropriate electrophile, such as a methylated pyrrolidine derivative bearing a leaving group (e.g., halide).

| Step | Reagents | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|---|

| Etherification | 4-bromo-2-nitrophenol + base | DMF or acetone | Reflux | Formation of phenoxy linkage | , |

Bromination of the Phenoxy Group

Selective bromination at the 4-position of the phenoxy ring is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN).

| Step | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | NBS | Carbon tetrachloride or acetonitrile | Room temperature to 60°C | High regioselectivity |

Final Formation of the Hydrochloride Salt

The free base form of the compound is converted into its hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in a suitable solvent such as diethyl ether or ethanol.

-

Dissolve the free base in anhydrous ethanol.

Bubble dry HCl gas through the solution or add concentrated HCl dropwise.

Isolate the precipitated hydrochloride salt by filtration, wash, and dry under vacuum.

Data Table Summarizing the Preparation

| Step | Reaction | Reagents | Conditions | Yield | Key Notes |

|---|---|---|---|---|---|

| 1 | Asymmetric pyrrolidine synthesis | Rhodium catalyst, arylboron | 40°C, inert atmosphere | High enantioselectivity | Stereochemical control |

| 2 | Esterification | Methyl iodide or methylating agent | Room temperature | Quantitative | Stereospecific |

| 3 | Ether linkage formation | 4-bromo-2-nitrophenol + base | Reflux | Good yield | Regioselective ether formation |

| 4 | Bromination | NBS | Room to 60°C | Regioselective bromination | Phenoxy ring bromination |

| 5 | Salt formation | HCl gas | Room temperature | Quantitative | Purification step |

Notes and Considerations

Stereochemistry: The stereochemical configuration at the 2S,4S positions is crucial for biological activity and is maintained through stereoselective catalysis or chiral auxiliaries.

Purity: The final compound should be purified via recrystallization or chromatography and characterized by NMR, MS, and chiral HPLC to confirm stereochemistry and purity.

Safety: Bromination reactions require careful handling of NBS and radical initiators, with appropriate safety measures.

Scalability: The described methods are adaptable for scale-up, provided reaction conditions are optimized for larger batches.

This synthesis pathway leverages well-established organic reactions, including asymmetric catalysis, nucleophilic aromatic substitution, selective bromination, and salt formation, ensuring a robust and reproducible route for preparing Methyl (2S,4S)-4-(4-bromo-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride .

Q & A

Q. What are the recommended synthetic routes for preparing (2S,4S)-configured pyrrolidine derivatives, and how can stereochemical integrity be maintained?

Methodological Answer: The synthesis of (2S,4S)-pyrrolidine derivatives typically involves asymmetric catalysis or chiral pool strategies. For example:

- Chiral Auxiliaries : Use (2S,4S)-configured starting materials like Boc-protected pyrrolidine carboxylates (e.g., Methyl (2S,4S)-4-(Boc-amino)pyrrolidine-2-carboxylate, CAS 168263-82-9) to preserve stereochemistry during functionalization .

- Protection/Deprotection : Introduce the 4-bromo-2-nitrophenoxy group via nucleophilic aromatic substitution (SNAr) under anhydrous conditions, employing tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the pyrrolidine nitrogen .

- Purification : Utilize recrystallization in ethanol/water mixtures or chiral HPLC (≥98% purity) to isolate enantiomerically pure products .

Q. How should researchers validate the purity and stereochemical configuration of this compound using analytical techniques?

Methodological Answer:

- Purity Analysis :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >98% purity. Adjust mobile phase (acetonitrile/water with 0.1% TFA) to resolve polar impurities .

- NMR : Compare integration ratios of aromatic protons (4-bromo-2-nitrophenoxy) and pyrrolidine methyl groups to detect residual solvents or byproducts .

- Stereochemical Validation :

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in ethyl acetate/hexane mixtures .

- Chiral HPLC : Employ Chiralpak® AD-H columns with isopropanol/hexane eluents to confirm enantiomeric excess (ee) ≥99% .

Q. What are the critical storage conditions to ensure the stability of this hydrochloride salt in laboratory settings?

Methodological Answer:

- Temperature : Store at -20°C in sealed, argon-purged vials to prevent hygroscopic degradation .

- Light Sensitivity : Protect from UV exposure by using amber glassware, as the nitrophenoxy group may undergo photolytic cleavage .

- Handling : Equilibrate to room temperature under vacuum before use to minimize hydrolysis of the methyl ester .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions between computational predictions and experimental data in stereochemical assignments?

Methodological Answer:

- Quantum Mechanical Calculations : Use density functional theory (DFT) to model rotational barriers of the nitrophenoxy group and compare with variable-temperature NMR data (e.g., coalescence temperatures for dynamic stereochemistry) .

- Comparative Crystallography : Cross-validate computational models (e.g., QSPR-based predictions) with X-ray structures of analogous compounds, such as tert-butyl-protected pyrrolidine carboxylates .

- Vibrational Circular Dichroism (VCD) : Resolve ambiguous stereochemistry by correlating experimental VCD spectra with computed spectra at the B3LYP/6-31G* level .

Q. How can researchers optimize reaction conditions to minimize dehalogenation side reactions when introducing bromo substituents?

Methodological Answer:

- Catalytic Systems : Employ palladium-free conditions (e.g., copper(I)-thiophene carboxylate catalysts) for SNAr reactions to avoid Pd-mediated dehalogenation .

- Solvent Screening : Use polar aprotic solvents (DMF or DMSO) at 60–80°C to enhance reaction rates while suppressing base-induced elimination .

- In Situ Monitoring : Track bromide release via ion chromatography to identify optimal reaction termination points .

Q. What advanced spectroscopic methods are required to characterize the rotational barriers of the nitrophenoxy group in this molecule?

Methodological Answer:

- Dynamic NMR (DNMR) : Acquire ¹H NMR spectra at temperatures ranging from -50°C to +50°C in CDCl₃ to observe splitting/coalescence of ortho-nitro protons, calculating activation energy (ΔG‡) via Eyring analysis .

- 2D NOESY : Identify through-space interactions between the nitrophenoxy ring and pyrrolidine methyl groups to map rotational conformers .

- Time-Resolved IR Spectroscopy : Monitor nitro group stretching frequencies (1520–1350 cm⁻¹) during thermal equilibration to quantify rotational dynamics .

Data Contradiction Analysis

Example Scenario : Discrepancies in reported melting points between synthetic batches.

Resolution Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.